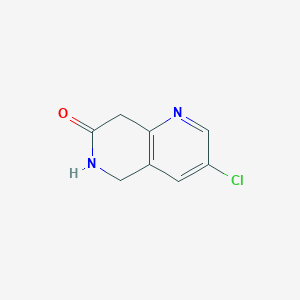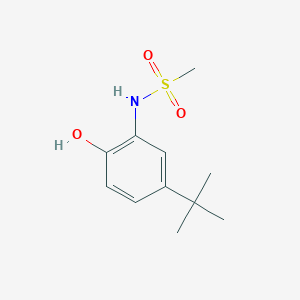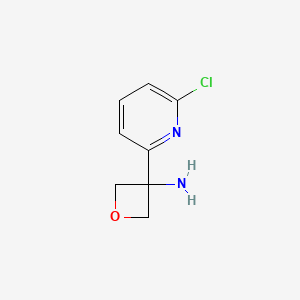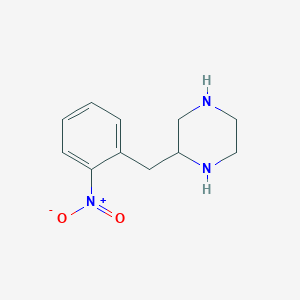
1-(4-Iodo-6-methylpyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodo-6-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8INO It is a derivative of pyridine, characterized by the presence of an iodo group at the 4th position and a methyl group at the 6th position on the pyridine ring, along with an ethanone group attached to the 2nd position
Méthodes De Préparation
The synthesis of 1-(4-Iodo-6-methylpyridin-2-YL)ethanone typically involves the iodination of 6-methylpyridin-2-yl ethanone. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodo group at the desired position on the pyridine ring. The reaction is usually carried out under controlled conditions to ensure the selective iodination of the compound .
Industrial production methods may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Analyse Des Réactions Chimiques
1-(4-Iodo-6-methylpyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group.
Applications De Recherche Scientifique
1-(4-Iodo-6-methylpyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic applications includes its use as an intermediate in the synthesis of drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 1-(4-Iodo-6-methylpyridin-2-YL)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodo group can enhance the compound’s binding affinity to certain targets, while the ethanone group can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
1-(4-Iodo-6-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: This compound is used as an intermediate in the synthesis of COX-2 inhibitors and has different functional groups that confer distinct biological activities.
1-(4-Methylpyridin-2-yl)ethanone: Lacking the iodo group, this compound has different reactivity and applications, primarily in the synthesis of flavoring agents and other organic molecules.
Propriétés
Numéro CAS |
1393532-96-1 |
|---|---|
Formule moléculaire |
C8H8INO |
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
1-(4-iodo-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8INO/c1-5-3-7(9)4-8(10-5)6(2)11/h3-4H,1-2H3 |
Clé InChI |
PSHUBIWIIKEKJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


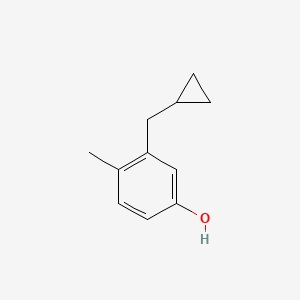
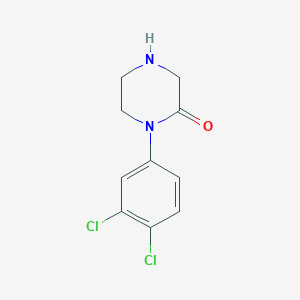
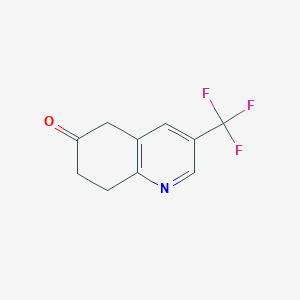

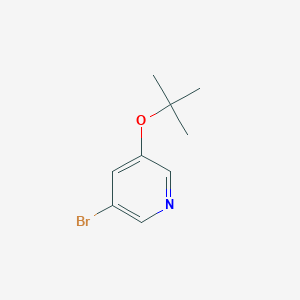
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)
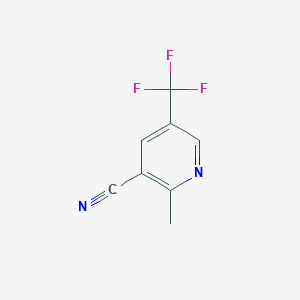
![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)
